molecular formula C10H12N2O2 B15309121 1-(3-Nitrophenyl)cyclobutan-1-amine

1-(3-Nitrophenyl)cyclobutan-1-amine

Cat. No.: B15309121
M. Wt: 192.21 g/mol
InChI Key: AHUPVYQFZZQKLN-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclobutan-1-amine is a cyclobutane derivative featuring a primary amine group and a 3-nitrophenyl substituent. The nitro group at the meta position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

However, its strong electron-withdrawing nature may reduce stability under acidic conditions, a property observed in structurally similar compounds like trityl amines, which undergo acid-catalyzed decomposition .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-nitrophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12N2O2/c11-10(5-2-6-10)8-3-1-4-9(7-8)12(13)14/h1,3-4,7H,2,5-6,11H2

InChI Key

AHUPVYQFZZQKLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)cyclobutan-1-amine typically involves organic synthesis reactions. One common method includes the reaction of 3-nitrobenzylamine with cyclobutanone under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cyclobutanamines.

Scientific Research Applications

1-(3-Nitrophenyl)cyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1-(3-Nitrophenyl)cyclobutan-1-amine C₁₀H₁₂N₂O₂ 206.22 (calculated) 3-Nitrophenyl High polarity due to nitro group; potential use in medicinal chemistry (e.g., enzyme inhibition) Inferred
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 3-Chlorophenyl Moderate electron-withdrawing effect; used as a pharmaceutical intermediate
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine C₁₁H₁₄FN 179.23 4-Fluorophenyl, N-methyl Reduced amine reactivity due to N-methylation; explored in fine chemical synthesis
1-(5-Bromopyridin-2-yl)cyclobutan-1-amine C₉H₁₁BrN₂ 227.10 5-Bromopyridinyl Heterocyclic substituent may enhance binding to biological targets (e.g., kinase inhibitors)
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride C₁₀H₁₃Cl₂N 220.10 3-Chlorophenyl, HCl salt Improved solubility in aqueous media; utilized in preclinical drug development

Key Insights:

Substituent Effects: Nitro vs. N-Methylation: Derivatives like 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine exhibit reduced amine reactivity, which may alter metabolic stability in biological systems .

Physicochemical Properties :

  • The nitro derivative’s higher molecular weight (206.22 g/mol) compared to chloro (181.66 g/mol) or fluoro (179.23 g/mol) analogs suggests differences in crystallinity and melting points.
  • Hydrochloride salts (e.g., 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride) demonstrate enhanced aqueous solubility, a critical factor for drug formulation .

Biological Relevance :

  • While direct data on this compound’s bioactivity is absent, related compounds like triphenylbutanamines show promise as Kinesin Spindle Protein (KSP) inhibitors with anti-tumor effects . The nitro group may modulate target binding or metabolic pathways.

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